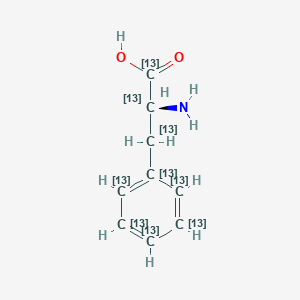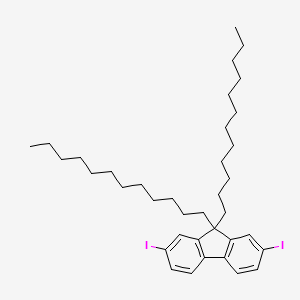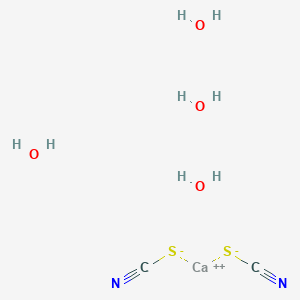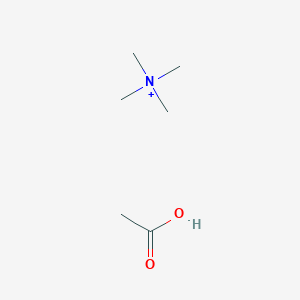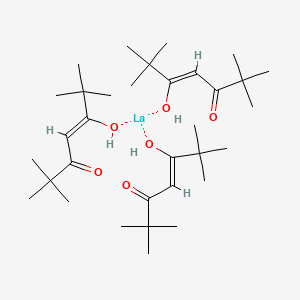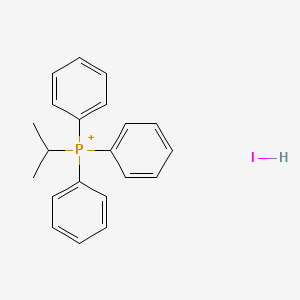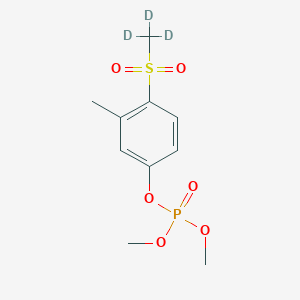
Triphenoxyaluminum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenoxyaluminum, also known as aluminum triphenoxide, is an organoaluminum compound with the chemical formula (C6H5O)3Al. It is a white solid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and ability to form complexes with other molecules, making it a valuable reagent in organic synthesis .
Métodos De Preparación
Triphenoxyaluminum can be synthesized through several methods. One common synthetic route involves the reaction of aluminum chloride with phenol in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:
[ \text{AlCl}_3 + 3 \text{C}_6\text{H}_5\text{OH} \rightarrow (\text{C}_6\text{H}_5\text{O})_3\text{Al} + 3 \text{HCl} ]
The reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to obtain high-purity this compound .
Análisis De Reacciones Químicas
Triphenoxyaluminum undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form aluminum oxide and phenol.
Reduction: It can act as a reducing agent in certain reactions, although this is less common.
Substitution: this compound can participate in substitution reactions where the phenoxide groups are replaced by other ligands.
Common reagents and conditions used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and bases or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Triphenoxyaluminum has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation reactions.
Biology: this compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in certain pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism by which triphenoxyaluminum exerts its effects involves the formation of complexes with other molecules. The aluminum center in this compound can coordinate with various ligands, leading to the formation of stable complexes. These complexes can then participate in further chemical reactions, facilitating the desired transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands involved .
Comparación Con Compuestos Similares
Triphenoxyaluminum can be compared with other similar compounds, such as:
Aluminum isopropoxide: Used as a catalyst in organic synthesis, particularly in the Meerwein-Ponndorf-Verley reduction.
Aluminum ethoxide: Another organoaluminum compound used in organic synthesis and as a precursor to other aluminum compounds.
Aluminum tert-butoxide: Used as a catalyst in various organic reactions, including the synthesis of esters and ethers.
This compound is unique in its ability to form stable complexes with phenoxide ligands, which can be advantageous in certain chemical reactions and applications .
Propiedades
Fórmula molecular |
C18H15AlO3 |
|---|---|
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
triphenoxyalumane |
InChI |
InChI=1S/3C6H6O.Al/c3*7-6-4-2-1-3-5-6;/h3*1-5,7H;/q;;;+3/p-3 |
Clave InChI |
OPSWAWSNPREEFQ-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C=C1)O[Al](OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


